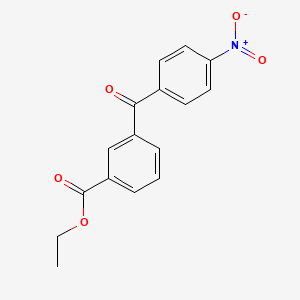

3-Ethoxycarbonyl-4'-nitrobenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Research

Benzophenone, the parent structure consisting of two phenyl rings attached to a carbonyl group, is a cornerstone scaffold in organic chemistry. The strategic placement of various substituents on one or both of the aromatic rings can dramatically alter the molecule's electronic, steric, and photophysical properties. Research into substituted benzophenones is extensive, with derivatives being investigated for their applications as photoinitiators, UV filters, and as key building blocks in the synthesis of pharmaceuticals and agrochemicals. orgsyn.org

The introduction of functional groups like esters and nitro groups creates a multifunctional platform. Specifically, the presence of an ethoxycarbonyl group on one ring and a nitro group on the other, as in 3-Ethoxycarbonyl-4'-nitrobenzophenone, establishes a "push-pull" type electronic environment, albeit a complex one, which is a common motif in the design of materials with interesting optical and electronic properties.

A probable synthetic route to this compound involves the Friedel-Crafts acylation. nih.govresearchgate.net This classic carbon-carbon bond-forming reaction would likely involve the acylation of ethyl benzoate (B1203000) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Alternatively, the reaction could proceed by acylating toluene (B28343) with 3-ethoxycarbonylbenzoyl chloride, followed by nitration, though controlling the regioselectivity of the nitration could be challenging. A third route could be the esterification of 3-carboxy-4'-nitrobenzophenone.

Significance of Ethoxycarbonyl and Nitro Moieties in Organic Synthesis and Reactivity Studies

The functional groups of this compound, the ethoxycarbonyl and nitro moieties, are of great importance in the field of organic synthesis and are instrumental in defining the compound's reactivity.

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. Its presence on one of the phenyl rings significantly deactivates that ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the benzophenone carbonyl group, making it more electrophilic. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, which opens up a vast array of further chemical transformations, including diazotization and subsequent coupling reactions.

Overview of Current Research Trajectories for Related Chemical Compounds

Current research involving substituted benzophenones is diverse and continues to expand. One significant area of focus is in photochemistry . Benzophenone and its derivatives are well-known for their ability to act as photosensitizers. researchgate.net Upon absorption of UV light, they can be promoted to an excited triplet state and can then transfer this energy to other molecules. This property is harnessed in applications such as photo-initiated polymerization and in studying photochemical reactions. The presence of both an electron-withdrawing nitro group and an ethoxycarbonyl group could modulate these photophysical properties, potentially leading to new photosensitizers with tailored absorption spectra and excited-state lifetimes. nih.gov

In the realm of medicinal chemistry , the benzophenone scaffold is considered a "privileged structure" as it is found in a number of biologically active compounds. orgsyn.org Derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific combination of an ester and a nitro group in this compound provides a template that could be further functionalized to explore new structure-activity relationships.

Furthermore, nitroaromatic compounds are important intermediates in the synthesis of dyes and pigments. The potential for the reduction of the nitro group to an amine in this compound suggests its utility as a precursor to novel dye molecules, where the ethoxycarbonyl group could be used to modify properties such as solubility and color.

Chemical and Physical Data

Below are the predicted and known properties of this compound and its related structural components.

Table 1: Physical and Chemical Properties

| Property | This compound | Ethyl 3-nitrobenzoate nist.gov | 3-Nitrobenzophenone nih.gov |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₃NO₅ | C₉H₉NO₄ | C₁₃H₉NO₃ |

| Molecular Weight | 299.28 g/mol | 195.17 g/mol | 227.22 g/mol |

| Appearance | Predicted: Crystalline Solid | Crystalline Solid | Yellow Crystalline Solid |

| Melting Point | Not available | 47-49 °C | 93-96 °C |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Signals for the ethyl group (triplet and quartet), and complex multiplets in the aromatic region for the two disubstituted phenyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, carbons of the ethyl group, and aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1660 cm⁻¹), the ester C=O stretch (~1720 cm⁻¹), C-O stretching, and strong absorptions for the N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). vulcanchem.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show loss of the ethoxy group and cleavage around the carbonyl bridge. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMUGSVFXYKCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641524 | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-94-7 | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxycarbonyl 4 Nitrobenzophenone and Analogous Structures

Established Synthetic Pathways and Precursor Chemistry

Established synthetic routes to 3-Ethoxycarbonyl-4'-nitrobenzophenone and its analogs primarily rely on classical organic reactions, with the Friedel-Crafts acylation being a cornerstone for the formation of the central benzophenone (B1666685) framework. The precursor chemistry involves the careful selection and preparation of appropriately substituted benzene (B151609) derivatives that will ultimately form the two aromatic rings of the target molecule.

Multi-step Reaction Sequences for Benzophenone Core Formation

The construction of the benzophenone core is a critical step in the synthesis of this compound. The most common and well-established method is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. pearson.comvedantu.com

A plausible multi-step sequence for the synthesis of the this compound core would involve the reaction of a suitably substituted benzoyl chloride with a substituted benzene derivative. For instance, the Friedel-Crafts acylation of ethyl benzoate (B1203000) with 4-nitrobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) would be a direct approach. The ester group (-COOEt) on ethyl benzoate is a deactivating group and a meta-director, which would favor the formation of the desired 3-substituted product.

Alternatively, a reversed strategy could be employed, involving the acylation of nitrobenzene (B124822) with 3-(ethoxycarbonyl)benzoyl chloride. However, the strong deactivating nature of the nitro group on nitrobenzene would make this reaction challenging, likely resulting in low yields.

Another established method for benzophenone core formation is through the oxidation of diphenylmethanes . This approach, however, is less direct for unsymmetrically substituted benzophenones like the target compound, as the synthesis of the precursor diphenylmethane (B89790) would itself require multiple steps.

The Suzuki-Miyaura cross-coupling reaction has also emerged as a powerful tool for the formation of biaryl ketones. mdpi.com This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. In the context of this compound synthesis, this could involve the coupling of 3-(ethoxycarbonyl)phenylboronic acid with 4-nitrobenzoyl chloride or 3-benzoyl chloride with (4-nitrophenyl)boronic acid. mdpi.com This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the classical Friedel-Crafts acylation.

A general representation of these two primary pathways is depicted in the table below:

| Reaction Pathway | Reactant A | Reactant B | Catalyst/Reagent | Product Core | Reference |

| Friedel-Crafts Acylation | Ethyl benzoate | 4-Nitrobenzoyl chloride | AlCl₃ | This compound | pearson.comvedantu.com |

| Suzuki-Miyaura Coupling | 3-(Ethoxycarbonyl)phenylboronic acid | 4-Chloronitrobenzene | Palladium catalyst, Base | This compound | mdpi.com |

Introduction of Nitro and Ethoxycarbonyl Functionalities

The introduction of the nitro and ethoxycarbonyl groups can be achieved either by using pre-functionalized starting materials or by introducing them onto the benzophenone core at a later stage.

The use of precursors already bearing these functionalities is generally the more efficient strategy. For instance, starting with ethyl 3-nitrobenzoate or ethyl 4-nitrobenzoate (B1230335) allows for the direct incorporation of these groups into the final product. orgsyn.orggoogle.com The synthesis of such precursors is well-documented, typically involving the esterification of the corresponding nitrobenzoic acid. google.com

Alternatively, the nitro group can be introduced onto a pre-formed 3-ethoxycarbonylbenzophenone molecule via electrophilic aromatic nitration. The conditions for such a reaction, typically a mixture of nitric acid and sulfuric acid, would need to be carefully controlled to achieve the desired regioselectivity. The benzoyl group is a meta-director, and the ethoxycarbonyl group is also a meta-director. Therefore, nitration of 3-ethoxycarbonylbenzophenone would likely lead to a mixture of isomers, making this a less desirable synthetic route.

A patent describes a process for the preparation of (3-ethyl-4-nitrophenyl)-aryl-methanones, which are structurally analogous to the target compound. google.com This process starts with 3-ethyl-4-nitrobenzoic acid, which is converted to the corresponding acid halide and then used in a Friedel-Crafts acylation with an aromatic compound. google.com This highlights the feasibility of using a pre-functionalized benzoic acid derivative for the synthesis.

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry offers several advanced approaches that can be applied to the synthesis of this compound, focusing on stereoselectivity, improved efficiency, and sustainability.

Stereoselective Synthesis Methodologies

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of related chiral benzophenones or their precursors, chiral benzhydrols, is an active area of research. Chiral benzophenones can serve as valuable intermediates in asymmetric synthesis.

One approach to obtaining chiral benzophenones is through the asymmetric oxidation of chiral benzhydrols . The enantioselective reduction of prochiral benzophenones to chiral benzhydrols is well-established, often employing chiral catalysts. For example, manganese-catalyzed asymmetric hydrogenation of unsymmetrical benzophenones using chiral PNN tridentate ligands has been shown to produce chiral benzhydrols with high enantioselectivity. researchgate.net These chiral alcohols can then be oxidized back to the corresponding chiral benzophenones using mild oxidizing agents, potentially preserving the stereochemical integrity.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be attached to one of the precursor molecules to direct the stereochemical outcome of a key bond-forming reaction. numberanalytics.com After the desired stereocenter is established, the auxiliary can be removed. This approach could be envisioned in a Suzuki-Miyaura coupling where a chiral ligand on the palladium catalyst influences the atroposelective formation of a sterically hindered biaryl ketone.

Catalyst Systems for Enhanced Reaction Efficiency

The efficiency of the key synthetic steps, particularly the Friedel-Crafts acylation and Suzuki-Miyaura coupling, can be significantly enhanced by the choice of catalyst.

For Friedel-Crafts acylation , while traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. researchgate.net Research has focused on developing more active and recyclable catalysts. For example, trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to catalyze the acylation of aromatic compounds with acyl chlorides in catalytic amounts. uni-stuttgart.de Other solid acid catalysts and metal triflates are also being explored to improve reaction efficiency and ease of work-up. researchgate.net

In the context of the Suzuki-Miyaura coupling , the development of highly active palladium catalysts with sophisticated phosphine (B1218219) ligands has expanded the scope and efficiency of this reaction. organic-chemistry.org These advanced catalyst systems can facilitate the coupling of challenging substrates, such as those bearing deactivating groups, and can often be used at very low catalyst loadings. The use of nitroarenes directly as coupling partners in Suzuki-Miyaura reactions has also been reported, offering a more direct route to nitro-substituted biaryls. organic-chemistry.orgmdpi.com

The following table summarizes some advanced catalyst systems:

| Reaction | Catalyst System | Advantages | Reference |

| Friedel-Crafts Acylation | Trifluoromethanesulfonic acid (catalytic) | Reduced catalyst loading, milder conditions | uni-stuttgart.de |

| Friedel-Crafts Acylation | Solid acid catalysts (e.g., zeolites) | Recyclability, reduced waste | google.com |

| Suzuki-Miyaura Coupling | Palladium with advanced phosphine ligands (e.g., Buchwald or Herrmann catalysts) | High turnover numbers, broad substrate scope | organic-chemistry.org |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of benzophenone derivatives aims to reduce the environmental impact of the manufacturing process. hilarispublisher.comyoutube.comresearchgate.net Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

One of the primary considerations is the replacement of hazardous solvents. Traditional Friedel-Crafts acylations often use chlorinated solvents like dichloromethane. Greener alternatives, such as ionic liquids or solvent-free conditions, are being investigated. mdpi.com For instance, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out using ethanol (B145695) as a greener solvent alternative to isopropyl alcohol. hilarispublisher.comresearchgate.net

Catalytic reactions , as discussed in the previous section, are inherently greener than stoichiometric reactions as they reduce waste. The development of recyclable catalysts further enhances the sustainability of the process.

Reaction optimization plays a crucial role in green chemistry. By carefully controlling reaction parameters such as temperature, reaction time, and reactant stoichiometry, it is possible to maximize the yield of the desired product while minimizing the formation of byproducts and unreacted starting materials. researchgate.netresearchgate.netscielo.br This not only improves the efficiency of the synthesis but also simplifies the purification process, reducing the need for large volumes of solvents for chromatography. The optimization of silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, for example, demonstrated that changing the solvent to acetonitrile (B52724) and reducing the reaction time significantly improved the greenness of the process. scielo.br

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound and its analogs is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts, leading to a compound of high purity suitable for subsequent applications and characterization. The choice of purification technique is largely dependent on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a widely used and effective method for purifying solid organic compounds. This technique relies on the differences in solubility of the compound and its impurities in a suitable solvent or solvent system. For benzophenone derivatives, a common procedure involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Sometimes, a mixture of solvents is used to achieve the desired solubility profile. Seed crystals may also be added to induce crystallization. google.com

Solvent-solvent extraction is another powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. stackexchange.com This method is particularly useful for separating acidic or basic impurities from a neutral compound like this compound. For instance, if the crude product contains acidic impurities, it can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic impurities will react with the base to form water-soluble salts that partition into the aqueous phase, leaving the desired neutral compound in the organic layer. stackexchange.com

Chromatography techniques are indispensable for achieving very high levels of purity, especially when dealing with complex mixtures or isomers that are difficult to separate by other means. Column chromatography, where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) with a mobile phase (a solvent or mixture of solvents), is commonly employed. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For some benzophenone derivatives, chemical treatment can be used for purification. For example, crude 2,4-dihydroxybenzophenone (B1670367) can be purified by treating it with sodium hydrosulfite in an aqueous alkaline medium. google.com This process is followed by precipitation, filtration, washing, and drying to yield the purified product. google.com

The effectiveness of the purification process is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. The identity and purity of the final product are confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netmdpi.com

A summary of common purification techniques for benzophenone and its derivatives is provided below.

| Technique | Principle | Application | Reference |

| Crystallization | Differential solubility in a solvent at different temperatures. | Purification of solid compounds. | google.com |

| Solvent-Solvent Extraction | Differential solubility in two immiscible liquid phases. | Separation of acidic/basic impurities from neutral compounds. | stackexchange.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of complex mixtures and isomers. | mdpi.com |

| Chemical Treatment | Chemical reaction to remove specific impurities. | Purification of 2,4-dihydroxybenzophenone using sodium hydrosulfite. | google.com |

Reaction Mechanisms and Reactivity of Ethoxycarbonyl Nitrobenzophenones

Mechanistic Investigations of Key Functional Group Transformations

The unique arrangement of electron-withdrawing groups on the benzophenone (B1666685) scaffold makes 3-Ethoxycarbonyl-4'-nitrobenzophenone a substrate for a variety of chemical transformations. Mechanistic studies on analogous compounds provide a framework for understanding its reactivity.

Carbonyl Group Reactivity: Reduction and Nucleophilic Additions

The carbonyl group in benzophenones is electrophilic and susceptible to attack by nucleophiles. However, the reactivity is modulated by the attached aryl groups. Phenyl groups can delocalize the partial positive charge on the carbonyl carbon through resonance, which tends to make benzophenone less reactive towards nucleophilic addition than aliphatic ketones. stackexchange.com In this compound, this effect is complicated by the substituents. The 4'-nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 3-ethoxycarbonyl group also withdraws electron density, further increasing reactivity.

Reduction: The most common reaction of the benzophenone carbonyl is reduction to a secondary alcohol. This is typically achieved using hydride-transfer reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. vedantu.comchegg.com This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent (e.g., methanol (B129727) or water) to yield the final diphenylmethanol (B121723) derivative. vedantu.comchegg.com

Step 1: Nucleophilic attack by hydride. H⁻ (from NaBH₄) + C₆H₄(COOEt)C(=O)C₆H₄(NO₂) → C₆H₄(COOEt)C(O⁻)(H)C₆H₄(NO₂)

Step 2: Protonation. C₆H₄(COOEt)C(O⁻)(H)C₆H₄(NO₂) + H-Solvent → C₆H₄(COOEt)CH(OH)C₆H₄(NO₂) + Solvent⁻

Nucleophilic Additions: Besides reduction, the carbonyl group can undergo addition reactions with other nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form tertiary alcohols. The mechanism is analogous to hydride reduction, with the carbanion from the organometallic reagent acting as the nucleophile. The strong electron-withdrawing nature of the nitro group would be expected to increase the rate of such additions compared to unsubstituted benzophenone. nih.govacs.org

Nitro Group Reactivity: Reduction and Aromatic Substitutions

The nitro group is a versatile functional group known for its role in reduction and its ability to activate aromatic rings for nucleophilic substitution.

Reduction: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is a cornerstone of synthetic chemistry, often accomplished through catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or by using metals in acidic media (e.g., Sn, Fe, or Zn with HCl). rsc.org The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. rsc.org Given the presence of other reducible groups (carbonyl and ester), selective reduction can be a challenge. However, catalytic hydrogenation under controlled conditions often preferentially reduces the nitro group.

The relative reduction rates of substituted nitroaromatics are influenced by the electronic nature of other substituents. Electron-withdrawing groups generally increase the rate of reduction.

| Substrate | Catalyst System | Relative Rate |

| p-Nitrophenol | Pd/Al₂O₃ | High |

| o-Nitrophenol | Pd/Al₂O₃ | Medium-High |

| p-Nitroaniline | Pd/Al₂O₃ | Medium |

| m-Nitroaniline | Pd/Al₂O₃ | Low-Medium |

| o-Nitroaniline | Pd/Al₂O₃ | Low |

Table 1: Representative relative reduction rates of various substituted nitroaromatics, illustrating the influence of substituent position and type. Data is illustrative, based on trends reported in kinetic studies. researchgate.net

Aromatic Substitutions: The 4'-nitro group strongly activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SₙAr). wikipedia.orglumenlearning.com This occurs if a suitable leaving group (like a halogen) is present on the same ring, typically at the ortho or para position relative to the nitro group. While this compound itself does not have a leaving group on the nitro-substituted ring, its structure exemplifies the electronic activation required for such reactions. The mechanism involves a two-step addition-elimination process. nih.govlibretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. lumenlearning.comyoutube.com The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.orgyoutube.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov The initial nucleophilic addition is generally the rate-determining step of the SₙAr mechanism. nih.gov

Ethoxycarbonyl Group Reactivity: Hydrolysis and Transesterification

The ethoxycarbonyl (ester) group is primarily susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orglibretexts.org The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates ethanol (B145695) after a proton transfer to yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.orglibretexts.org A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and ethanol. wikipedia.org

The rate of hydrolysis is influenced by substituents on the benzene (B151609) ring. Electron-withdrawing groups, like the 4'-nitrobenzophenone moiety, would be expected to increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). nih.gov

| Ester | Hydrolysis Condition | Half-life (t₁/₂) in minutes |

| Ethyl Benzoate | LiOH/THF:H₂O, 37°C | 14 |

| Ethyl p-bromobenzoate | LiOH/THF:H₂O, 37°C | 12 |

| Ethyl m-bromobenzoate | LiOH/THF:H₂O, 37°C | 25 |

| Ethyl o-bromobenzoate | LiOH/THF:H₂O, 37°C | 15 |

Table 2: Kinetic data for the base-catalyzed hydrolysis of various substituted ethyl benzoates. The data shows that electron-withdrawing groups in the para position can increase the rate of hydrolysis (shorter half-life). nih.gov

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., methanol) under acidic or basic conditions would lead to the exchange of the ethoxy group for a methoxy (B1213986) group, yielding Methyl 3-(4-nitrobenzoyl)benzoate. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction rates and mechanisms, including the identification of rate-determining steps and the influence of environmental factors like the solvent.

Rate Law Determination and Identification of Rate-Determining Steps

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. For the key transformations of this compound, plausible rate laws can be inferred from studies of analogous systems.

For Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the SₙAr mechanism is a two-step process where the initial nucleophilic addition is typically the slow, rate-determining step. nih.gov This step involves the aromatic substrate and the nucleophile. Therefore, the reaction is expected to follow second-order kinetics. Rate = k[Ar-X][Nuc] Here, Ar-X would be a derivative of the 4'-nitrobenzophenone ring containing a leaving group, and Nuc is the nucleophile. The rate is first-order with respect to both the aromatic substrate and the nucleophile. hud.ac.uk

For Acid-Catalyzed Ester Hydrolysis: This reaction follows a more complex mechanism. However, when conducted with a large excess of water, the concentration of water remains effectively constant. Under these conditions, the reaction behaves as a pseudo-first-order reaction. nitt.eduRate = k'[Ester] where k' = k[H⁺][H₂O] The rate depends on the concentration of the ester and the acid catalyst. nitt.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Ethoxycarbonyl Nitrobenzophenones

High-Resolution Structural Determination

The precise three-dimensional arrangement of atoms and the conformational preferences of 3-Ethoxycarbonyl-4'-nitrobenzophenone are crucial for understanding its physical and chemical behavior.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov Although a specific crystal structure for this compound has not been reported, data from analogous compounds, such as ethyl 3-carboxy-5-nitrobenzoate, can offer insights. In related structures, the benzene (B151609) rings are often not coplanar, and the substituent groups can influence the crystal packing through various intermolecular interactions like hydrogen bonds and π-π stacking. nih.gov For this compound, one would expect the two phenyl rings of the benzophenone (B1666685) core to be twisted with respect to each other, a common feature in benzophenone derivatives to minimize steric hindrance. The ethoxycarbonyl and nitro groups would likely be nearly coplanar with their respective benzene rings to maximize conjugation.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

Note: This table is hypothetical and based on typical values for similar organic molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The protons on the nitro-substituted ring would be deshielded and appear at a lower field compared to the protons on the ethoxycarbonyl-substituted ring. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbon is expected to resonate around 195 ppm. The carbon attached to the nitro group would be significantly shifted downfield.

COSY (Correlation Spectroscopy): This 2D experiment would reveal the coupling between adjacent protons, helping to assign the protons within each aromatic ring and confirming the connectivity of the ethyl group. scribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the protonated carbons in the molecule. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. columbia.eduyoutube.com This would be crucial for establishing the connectivity between the carbonyl group and the two aromatic rings, as well as the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which can provide valuable information about the preferred conformation of the molecule in solution. scribd.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ (Hypothetical)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl C | - | ~194.5 |

| Aromatic CHs (nitro-ring) | 8.3-8.0 | 123-140 |

| Aromatic CHs (ester-ring) | 8.2-7.5 | 129-135 |

| Ethyl -CH₂- | ~4.4 | ~61.5 |

Dynamic NMR techniques could be employed to study the rotational dynamics around the C-C bonds linking the phenyl rings to the carbonyl group. By monitoring changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these rotational processes. This would provide insights into the conformational flexibility of the molecule.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.comsapub.org

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the benzophenone and the ester, the nitro group, and the C-O and C-H bonds. The C=O stretching vibration of the benzophenone ketone is typically strong and appears around 1660 cm⁻¹. The ester carbonyl stretch would be observed at a higher frequency, around 1720 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. scirp.org

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations and the symmetric stretch of the nitro group would likely give strong signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1660 |

| C=O (Ester) | Stretching | ~1720 |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1350 |

| C-O (Ester) | Stretching | 1250-1300 (asym), 1000-1100 (sym) |

| Aromatic C=C | Stretching | 1600-1450 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The presence of a ketone, an aromatic ester, and a nitro group results in a complex but interpretable spectrum.

The most prominent features are expected in the carbonyl stretching region. The benzophenone-like ketone carbonyl (C=O) stretch is anticipated to appear around 1660-1680 cm⁻¹. The ester carbonyl (C=O) stretch, influenced by conjugation with the aromatic ring, is predicted to be in the 1715-1730 cm⁻¹ range. This is consistent with the C=O ester peak observed for ethyl 4-nitrobenzoate (B1230335) at approximately 1712 cm⁻¹. scirp.org

The nitro group (NO₂) will be identifiable by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. For comparison, ethyl 4-nitrobenzoate shows strong peaks at 1520 cm⁻¹ and 1367 cm⁻¹. scirp.org

Other significant absorptions include the C-O stretching vibrations of the ester group, expected around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, indicative of the substitution pattern on the benzene rings, will appear in the 690-900 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1715 - 1730 | Strong | Ester C=O Stretch |

| 1660 - 1680 | Strong | Ketone C=O Stretch |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1500 - 1560 | Strong | Asymmetric NO₂ Stretch |

| 1335 - 1370 | Strong | Symmetric NO₂ Stretch |

| 1250 - 1300 | Strong | Asymmetric C-O-C Stretch (Ester) |

| 1100 - 1150 | Strong | Symmetric C-O-C Stretch (Ester) |

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, offers complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by bands from the aromatic rings and the symmetric nitro group stretch.

The symmetric stretching vibration of the nitro group (NO₂), predicted around 1335-1370 cm⁻¹, is expected to produce a particularly strong and characteristic Raman signal. The aromatic ring C=C stretching vibrations, especially the "ring breathing" modes around 1000 cm⁻¹, will also be prominent. copernicus.org While the carbonyl (C=O) stretches of the ketone and ester will be visible, they are often less intense in Raman spectra compared to their appearance in FT-IR. The non-polar C-C bonds of the aromatic backbone will also contribute significantly to the Raman spectrum.

Table 2: Predicted Raman Active Bands for this compound

| Predicted Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| 1715 - 1730 | Weak-Medium | Ester C=O Stretch |

| 1660 - 1680 | Weak-Medium | Ketone C=O Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| 1335 - 1370 | Very Strong | Symmetric NO₂ Stretch |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. pnnl.gov For this compound, the molecular formula is C₁₆H₁₃NO₅.

The theoretical monoisotopic mass can be calculated with high precision:

16 x Carbon (¹²C) = 16 x 12.000000 = 192.000000

13 x Hydrogen (¹H) = 13 x 1.007825 = 13.101725

1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074

5 x Oxygen (¹⁶O) = 5 x 15.994915 = 79.974575

The calculated exact mass of the neutral molecule is 299.079374 Da. In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, with measured m/z values corresponding to 300.08665 Da and 322.06832 Da, respectively. The high accuracy of an experimental HRMS measurement allows for the confident assignment of the C₁₆H₁₃NO₅ formula, distinguishing it from other potential isobaric compounds.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pathways

Electron Ionization Mass Spectrometry (EIMS) provides valuable structural information through the analysis of fragmentation patterns. The EIMS spectrum of this compound is expected to show a discernible molecular ion (M⁺˙) peak at m/z 299, with subsequent fragmentation driven by the functional groups.

Several key fragmentation pathways are anticipated:

Loss of the ethoxy group: A primary fragmentation would be the loss of the ethoxy radical (•OC₂H₅) from the ester, leading to a prominent acylium ion at m/z 254.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄) from the ethyl ester, resulting in an ion at m/z 271.

Cleavage at the ketone: Alpha-cleavage on either side of the ketonic carbonyl is characteristic of benzophenones.

Cleavage yielding the 4-nitrophenylcarbonyl cation would produce a fragment at m/z 150.

Cleavage yielding the 3-ethoxycarbonylphenylcarbonyl cation would result in a fragment at m/z 179.

Nitro group fragmentation: The molecular ion can lose nitrogen monoxide (NO) to give a fragment at m/z 269 or a nitro group (NO₂) to give a fragment at m/z 253. The fragment corresponding to the nitrophenyl cation at m/z 122 is also a likely observation.

These pathways are analogous to the fragmentation observed for compounds like ethyl 4-nitrobenzoate, which shows a characteristic fragment at m/z 150 corresponding to the 4-nitrobenzoyl cation. nih.gov

Table 3: Predicted EIMS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion Structure/Loss |

|---|---|

| 299 | [M]⁺˙ (Molecular Ion) |

| 271 | [M - C₂H₄]⁺˙ |

| 254 | [M - •OC₂H₅]⁺ |

| 253 | [M - •NO₂]⁺ |

| 179 | [C₆H₄(CO₂C₂H₅)CO]⁺ |

| 150 | [C₆H₄(NO₂)CO]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 104 | [C₆H₄CO]⁺˙ |

Computational Chemistry and Theoretical Investigations of Ethoxycarbonyl Nitrobenzophenones

Quantum Chemical Calculations for Molecular and Electronic Structure

The theoretical investigation of "3-Ethoxycarbonyl-4'-nitrobenzophenone" relies on sophisticated computational methods to elucidate its molecular and electronic properties. These quantum chemical calculations provide insights that are often difficult or impossible to obtain through experimental means alone. The primary approaches used for such studies are Density Functional Theory (DFT) for ground state properties and high-accuracy ab initio methods for more precise energy calculations. The selection of an appropriate basis set is a critical aspect of these calculations, directly impacting the accuracy of the results.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules like "this compound" due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For "this compound," a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. From this optimized geometry, a wealth of information about the molecule's ground state properties can be extracted. These properties include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: The distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. scialert.net

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution interacts with an external electric field.

Energetic Properties: The total electronic energy, which can be used to compare the relative stabilities of different conformations or isomers.

A popular choice of functional for such calculations on substituted benzophenones is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This functional has been shown to provide reliable results for a wide range of organic molecules. scialert.net

To illustrate the type of data obtained from a DFT calculation on "this compound," a hypothetical table of optimized geometrical parameters is presented below.

| Parameter | Value |

| C=O bond length (benzophenone core) | 1.23 Å |

| C-N bond length (nitro group) | 1.48 Å |

| C-C-O-C dihedral angle (ethoxycarbonyl group) | 175° |

| Phenyl ring twist angle | 35° |

This table is for illustrative purposes and does not represent experimentally verified data.

For situations requiring higher accuracy, particularly for energy calculations, ab initio methods are employed. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameterization.

Møller-Plesset Perturbation Theory (MP2) is one of the simplest and most computationally efficient ab initio methods that includes electron correlation. nih.gov It improves upon the Hartree-Fock method by adding a second-order correction to the energy. MP2 is often used for geometry optimizations and frequency calculations when a higher level of theory than DFT is desired.

Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) is considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. ynu.edu.cn This method is significantly more computationally demanding than MP2 and DFT, and as such, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory. For "this compound," CCSD(T) calculations would be invaluable for obtaining highly accurate reaction energies or activation barriers if the molecule were involved in a chemical transformation.

A comparative table of hypothetical relative energies for different conformations of "this compound" calculated with various methods is shown below to highlight the differences in accuracy.

| Method | Relative Energy (kcal/mol) |

| DFT (B3LYP) | 0.00 |

| MP2 | 0.15 |

| CCSD(T) | 0.12 |

This table is for illustrative purposes and does not represent experimentally verified data.

The choice of a basis set is a crucial aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly influence the accuracy and computational cost of the calculation.

For molecules like "this compound," Pople-style basis sets such as 6-31G(d,p) or 6-311+G(2d,p) are commonly used for DFT calculations. chemrxiv.org The notation indicates the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization functions (d,p) and diffuse functions (+). Polarization functions allow for more flexibility in describing the shape of the electron density, which is important for polar bonds like C=O and N-O. Diffuse functions are necessary for describing weakly bound electrons, such as in anions or excited states.

Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ , aug-cc-pVTZ , etc., are often preferred for high-accuracy ab initio calculations. chemrxiv.org These basis sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for the extrapolation of results to obtain even higher accuracy. trygvehelgaker.no

A basis set convergence study is often performed to ensure that the chosen basis set is adequate for the property being calculated. This involves performing the same calculation with a series of increasingly larger basis sets. When the calculated property no longer changes significantly with an increase in the basis set size, the result is considered to be converged.

An illustrative example of a basis set convergence study for the calculated dipole moment of "this compound" is presented below.

| Basis Set | Dipole Moment (Debye) |

| 6-31G(d) | 4.5 |

| 6-31+G(d,p) | 4.8 |

| 6-311+G(2d,p) | 4.9 |

| aug-cc-pVDZ | 4.9 |

This table is for illustrative purposes and does not represent experimentally verified data.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of molecules like "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can then be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

A hypothetical table of calculated ¹³C NMR chemical shifts for selected carbon atoms in "this compound" is provided below.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| Carbonyl (C=O) | 195.2 |

| C-NO₂ | 150.1 |

| Ester Carbonyl (O=C-O) | 165.8 |

| Methylene (B1212753) (-CH₂-) | 61.5 |

| Methyl (-CH₃) | 14.3 |

This table is for illustrative purposes and does not represent experimentally verified data.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These modes correspond to the stretching and bending of chemical bonds. Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding intensities.

These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT with the B3LYP functional). The output of the calculation is a list of vibrational frequencies, their IR intensities, and their Raman activities. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

The simulated spectra can be invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to particular vibrational modes of the molecule.

Below is a hypothetical table of selected calculated vibrational frequencies for "this compound."

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O stretch (benzophenone) | 1705 | 1665 |

| NO₂ asymmetric stretch | 1560 | 1525 |

| NO₂ symmetric stretch | 1380 | 1350 |

| C-O stretch (ester) | 1255 | 1225 |

This table is for illustrative purposes and does not represent experimentally verified data.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. For ethoxycarbonyl-nitrobenzophenones, such as this compound, modeling reaction mechanisms involves mapping the energy landscape of the transformation and characterizing the high-energy transition states that connect reactants to products.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orglibretexts.org For a chemical reaction, the PES is a multi-dimensional landscape that illustrates the energy changes as reactants evolve into products. libretexts.orglibretexts.org The surface contains minima, which correspond to stable molecules like reactants, products, and intermediates, and saddle points, which represent the transition state structures. libretexts.orgyoutube.com

Mapping the PES for a reaction involving this compound, for instance, in a nucleophilic substitution or a reduction of the nitro group, would involve systematically calculating the energy of the system while varying key geometric parameters, such as bond lengths and angles of the reacting species. researchgate.net The minimum energy path on this surface traces the most likely trajectory for the reaction. libretexts.org By identifying the coordinates of stationary points (reactants, transition states, intermediates, and products), their relative energies can be determined, providing crucial insights into the reaction's thermodynamics and kinetics. researchgate.net

For example, in a hypothetical nucleophilic attack on the carbonyl carbon, the PES would be mapped by varying the distance between the nucleophile and the carbonyl carbon, as well as the C-O bond length of the carbonyl group. The resulting surface would show an energy valley for the reactants, leading up to a saddle point (the transition state), and then descending into another valley representing the products. libretexts.orglibretexts.org

Table 1: Illustrative Stationary Points on a Hypothetical Potential Energy Surface for a Reaction of this compound.

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +25.5 |

| Intermediate | A meta-stable species formed during the reaction | -5.2 |

| Products | Final state of the chemical transformation | -15.0 |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. researchgate.netscm.com Once a transition state structure has been located and confirmed (typically by vibrational frequency analysis showing one imaginary frequency), an IRC analysis is performed to verify that this saddle point indeed connects the desired reactants and products. scm.commdpi.com

The calculation starts at the transition state geometry and proceeds in two directions along the reaction coordinate, following the path of steepest descent in mass-weighted coordinates. scm.com A successful IRC calculation provides a clear depiction of the geometric changes the molecule undergoes during the transformation from reactant to product through the transition state. researchgate.netresearchgate.net This analysis is crucial for confirming the proposed reaction mechanism and ensuring the identified transition state is relevant to the reaction of interest. mdpi.com The resulting energy profile along the IRC path gives a detailed view of the reaction's energy barrier. researchgate.net

Table 2: Hypothetical Data Points from an IRC Analysis for a Reaction of this compound.

| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| 1 | -2.0 | -1.5 | Reactant side |

| 2 | -1.0 | +15.0 | Reactant side |

| 3 | 0.0 | +25.5 | Transition State |

| 4 | +1.0 | +12.3 | Product side |

| 5 | +2.0 | -14.8 | Product side |

Electronic Properties and Reactivity Prediction

Computational methods are also employed to investigate the electronic structure of molecules, providing insights into their reactivity. For this compound, analyzing its electronic properties helps in predicting how it will behave in different chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity and the outcomes of reactions. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy and spatial distribution of the HOMO and LUMO of this compound are critical in determining its reactivity. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, while the LUMO's energy relates to the electron affinity and electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. imperial.ac.uk For this compound, the electron-withdrawing nitro and carbonyl groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor at these sites.

Table 3: Illustrative FMO Analysis Data for this compound.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating ability |

| LUMO Energy | -2.1 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 | Suggests moderate chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com The MEP map is color-coded to show different regions of electrostatic potential. libretexts.org Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. wolfram.com

For this compound, an MEP map would likely show a high negative potential (red/yellow) around the oxygen atoms of the nitro group and the carbonyl and ethoxy groups, due to the high electronegativity of oxygen. researchgate.net These areas would be the most likely sites for attack by electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, indicating these are potential sites for nucleophilic interaction. researchgate.net

Table 4: Predicted MEP Characteristics for Key Regions of this compound.

| Molecular Region | Predicted Electrostatic Potential | Expected Color on MEP Map | Reactivity Implication |

|---|---|---|---|

| Oxygen atoms of Nitro group | Strongly Negative | Red | Site for electrophilic attack |

| Oxygen atom of Carbonyl group | Strongly Negative | Red | Site for electrophilic attack |

| Carbon atom of Carbonyl group | Slightly Positive | Green/Blue | Site for nucleophilic attack |

| Aromatic Ring Hydrogens | Positive | Blue | Site for interaction with nucleophiles |

Conceptual DFT Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts derived from the variation of energy with respect to the number of electrons and external potential. vub.be These "reactivity descriptors" quantify and predict the chemical reactivity of molecules. scielo.org.mx

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character, or its ability to accept electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. For this compound, the presence of strong electron-withdrawing groups would be expected to result in a high electrophilicity index, indicating that it is a strong electrophile and susceptible to nucleophilic attack.

Table 5: Hypothetical Conceptual DFT Global Reactivity Descriptors for this compound (calculated from illustrative HOMO/LUMO energies in Table 3).

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.1 | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.8 | Overall electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.27 | Indicates strong electrophilic character |

Excited State Calculations and Photophysical Modeling

The photophysical behavior of ethoxycarbonyl-nitrobenzophenones is fundamentally governed by the transitions between electronic states upon absorption of light. Computational chemistry provides powerful tools to model these processes, offering insights into the nature of the excited states and how they are influenced by the molecular environment.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules. chemrxiv.org This approach allows for the prediction of UV-Visible absorption spectra by determining the energy difference between the ground state and various excited states. For complex molecules like this compound, TD-DFT can elucidate the nature of the electronic transitions, identifying them as either localized excitations within a part of the molecule or as charge-transfer (CT) transitions between electron-donating and electron-accepting moieties.

In a theoretical investigation of a related benzophenone (B1666685) derivative, 4-(4-methylphenylthio)benzophenone, TD-DFT calculations were employed to understand its electronic spectrum. chemrxiv.org The calculations revealed that the absorption bands in the UV-Visible region arise from a combination of π-π* and n-π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in these transitions. For benzophenone derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, leading to charge-transfer character in the excited state. nih.gov

The results from such calculations are typically presented in a table that includes the calculated excitation wavelength (λ), the oscillator strength (f), which is a measure of the intensity of the transition, and the major orbital contributions to that transition.

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S1 | 340 | 0.025 | HOMO -> LUMO (75%) |

| S2 | 310 | 0.150 | HOMO-1 -> LUMO (50%), HOMO -> LUMO+1 (30%) |

| S3 | 295 | 0.550 | HOMO -> LUMO+1 (60%), HOMO-1 -> LUMO (25%) |

This table presents hypothetical data for illustrative purposes, based on typical TD-DFT results for substituted benzophenones.

Solvent Effects on Electronic Spectra (Solvatochromism)

The absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. aip.org This effect arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent molecules. Polar solvents, for instance, will interact more strongly with a polar solute molecule, and if the excited state is more polar than the ground state, the absorption will shift to a longer wavelength (a bathochromic or red shift). Conversely, if the ground state is more stabilized than the excited state, a shift to a shorter wavelength (a hypsochromic or blue shift) will be observed.

Computational models can account for solvent effects through various methods, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. mdpi.com These calculations can predict the direction and magnitude of the solvatochromic shifts. For benzophenone and its derivatives, the n-π* transition of the carbonyl group typically exhibits a hypsochromic shift in polar, protic solvents due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. aip.org In contrast, π-π* transitions often show a bathochromic shift in polar solvents. semanticscholar.org

In the case of this compound, the presence of the polar nitro and ethoxycarbonyl groups is expected to make its electronic transitions sensitive to solvent polarity. The charge-transfer character of the low-energy transitions would likely lead to significant solvatochromism.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift from Gas Phase (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 315 | 0 |

| Hexane | 1.9 | 318 | +3 |

| Dichloromethane | 8.9 | 325 | +10 |

| Ethanol (B145695) | 24.6 | 330 | +15 |

| Acetonitrile (B52724) | 37.5 | 328 | +13 |

| Water | 80.1 | 335 | +20 |

This table presents hypothetical data for illustrative purposes, based on typical solvatochromic trends observed for polar organic molecules.

Derivatization and Functionalization Strategies for Ethoxycarbonyl Nitrobenzophenones

Chemical Transformations of the Ethoxycarbonyl Group

The ethoxycarbonyl group, an ester moiety, is a versatile handle for chemical modification, primarily through reactions involving nucleophilic acyl substitution.

The ethoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-nitrobenzoyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, typically employing aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and efficient method. sserc.org.uk This transformation is often a prerequisite for subsequent derivatization of the carboxyl group.

The reverse reaction, esterification, can be employed to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, the resulting 3-(4-nitrobenzoyl)benzoic acid can be re-esterified using various alcohols in the presence of an acid catalyst, such as sulfuric acid, or through methods like the Fischer esterification. chemicalbook.com This allows for the synthesis of a library of ester derivatives.

Table 1: Hydrolysis and Esterification of the Ethoxycarbonyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), EtOH, reflux2. HCl (aq) | 3-(4-Nitrobenzoyl)benzoic acid |

The ethoxycarbonyl group of 3-Ethoxycarbonyl-4'-nitrobenzophenone can be converted into a variety of amide derivatives through reaction with primary or secondary amines. This amidation can be achieved directly, though often requiring high temperatures or catalysts, or more commonly, after hydrolysis to the carboxylic acid. The resulting 3-(4-nitrobenzoyl)benzoic acid can then be activated, for example by conversion to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine to form the corresponding amide. researchgate.net

A direct catalytic approach for the amidation of esters with nitroarenes has also been developed, which could potentially be applied to this compound. nih.gov This method utilizes a nickel catalyst and a reducing agent to facilitate the coupling of the ester with an amine. Furthermore, the reaction of the ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acyl hydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds. rdd.edu.iq

Table 2: Amide and Hydrazide Formation from the Ethoxycarbonyl Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | R₁R₂NH, catalyst, heat | 3-(N,N-Disubstituted-aminocarbonyl)-4'-nitrobenzophenone |

| 3-(4-Nitrobenzoyl)benzoic acid | 1. SOCl₂, reflux2. R₁R₂NH, base | 3-(N,N-Disubstituted-aminocarbonyl)-4'-nitrobenzophenone |

Chemical Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the phenyl ring to which it is attached. It also serves as a precursor to the versatile amino group.

The nitro group of this compound can be selectively reduced to an amino group to yield 3-Ethoxycarbonyl-4'-aminobenzophenone. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are effective. orgsyn.org Another method involves the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. A milder alternative is the use of indium in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), which has been shown to be effective for the reduction of similar compounds like ethyl 4-nitrobenzoate (B1230335). orgsyn.org

The resulting amino group is a versatile functional handle for a wide range of subsequent reactions. For instance, it can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups. The amino group can also be acylated to form amides, alkylated, or used in the synthesis of heterocyclic compounds.

Table 3: Reduction of the Nitro Group and Subsequent Functionalization

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction | H₂, Pd/C, EtOH | 3-Ethoxycarbonyl-4'-aminobenzophenone |

| Reduction | In, NH₄Cl, EtOH/H₂O, reflux | 3-Ethoxycarbonyl-4'-aminobenzophenone |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Ethoxycarbonyl-4'-diazoniumbenzophenone chloride |

| Sandmeyer Reaction (e.g., Chlorination) | CuCl, HCl | 3-Ethoxycarbonyl-4'-chlorobenzophenone |

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions. youtube.com Therefore, introducing additional substituents onto the nitrophenyl ring of this compound via electrophilic attack would be challenging and would be expected to occur at the positions meta to the nitro group (positions 3' and 5').

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction typically requires a good leaving group, such as a halogen, positioned ortho or para to the nitro group. In the absence of such a leaving group, as is the case in this compound, SNAr reactions are generally not feasible. However, in appropriately substituted analogues, the nitro group can facilitate the displacement of a leaving group by a nucleophile. For example, in a related compound, ethyl 4-fluoro-3-nitrobenzoate, the fluorine atom can be displaced by amines. nih.gov

Modifications at the Benzophenone (B1666685) Carbonyl Bridge

The carbonyl group of the benzophenone core is a key site for modifications, particularly for carbon-carbon bond-forming reactions. These transformations can lead to significant alterations of the molecular scaffold.

One important reaction is the Wittig olefination, which converts the carbonyl group into a carbon-carbon double bond. libretexts.orgderpharmachemica.com This reaction involves the use of a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the structure of the resulting alkene. This provides a route to a variety of diarylalkene derivatives.

Another powerful tool for modifying the carbonyl group is the Grignard reaction. libretexts.orglibretexts.org The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon results in the formation of a tertiary alcohol after an aqueous workup. This reaction allows for the introduction of a wide range of alkyl or aryl substituents at the central carbon, leading to the synthesis of triarylmethanol derivatives.

Table 4: Reactions at the Benzophenone Carbonyl Bridge

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Wittig Olefination | R-CH=P(Ph)₃, THF | 1-(3-Ethoxycarbonylphenyl)-1-(4-nitrophenyl)-1-alkene |

Regioselective and Chemoselective Synthetic Strategies

The molecular architecture of this compound is characterized by three distinct and reactive functional groups: an ethoxycarbonyl group, a nitro group, and a central benzophenone carbonyl moiety. This polyfunctionality presents a significant challenge and opportunity in synthetic chemistry. The development of regioselective and chemoselective strategies is paramount to selectively modify one part of the molecule while preserving the integrity of the others. Such strategies enable the synthesis of a diverse array of derivatives, where each functional group can be independently manipulated to serve as a precursor for more complex structures.

Chemoselective Strategies: Differentiating the Functional Groups

Chemoselectivity is crucial when dealing with multiple reactive sites. For this compound, the primary goal is to achieve transformations at the nitro, carbonyl, or ester group without affecting the other two.

Selective Reduction of the 4'-Nitro Group

The conversion of the 4'-nitro group to a 4'-amino group is a synthetically valuable transformation, yielding 3-Ethoxycarbonyl-4'-aminobenzophenone, a key intermediate for pharmaceuticals and dyes. The main challenge lies in reducing the nitro group without simultaneously reducing the benzophenone carbonyl or the ethoxycarbonyl group. Several modern and classical methods have proven effective for this purpose.